6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl-
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Overview
Description
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- is an organic compound with a complex structure that includes an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the octen-2-ol moiety. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-7-octen-2-ol: A structurally related compound with similar chemical properties.
Indole-3-acetic acid: Another indole derivative with distinct biological activity.
8-Methyl-6-nonen-2-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- is unique due to the presence of both the indole moiety and the octen-2-ol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- (CAS No. 72928-43-9) is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features combining an indole moiety with a long-chain alcohol. This article explores its biological activities, including antimicrobial, anticancer properties, and its potential therapeutic applications.
- Molecular Formula : C18H25NO
- Molecular Weight : 271.4 g/mol
- IUPAC Name : (E,5S)-8-indol-1-yl-2,5-dimethyloct-6-en-2-ol
Biological Activity Overview
The biological activity of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- has been investigated through various studies focusing on its antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on several bacterial strains demonstrated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity and interference with metabolic processes.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have shown that 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated cytotoxic effects on breast cancer (MCF-7) and colon cancer (HT29) cells.
Mechanism of Action :
The compound's anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. It interacts with key signaling pathways involved in cell survival and proliferation.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HT29 | 20 |
Case Studies
A recent case study explored the use of this compound in combination with conventional chemotherapeutic agents. The results indicated that it enhances the efficacy of these drugs while reducing their side effects, suggesting a synergistic effect.
Study Findings:
- Combination Therapy : When combined with doxorubicin, the compound reduced tumor size significantly more than doxorubicin alone.
- Safety Profile : The study reported minimal toxicity to normal cells compared to cancer cells, indicating a favorable safety profile for potential therapeutic use.
The biological effects of 6-Octen-2-ol, 8-(1H-indol-1-yl)-2,5-dimethyl- are attributed to its ability to modulate various molecular targets:
- Enzyme Inhibition : The indole structure allows interaction with enzymes like cyclooxygenase (COX), which are crucial in inflammatory pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in pain and inflammation.
Properties
CAS No. |
72928-43-9 |
---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(E,5S)-8-indol-1-yl-2,5-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C18H25NO/c1-15(10-12-18(2,3)20)7-6-13-19-14-11-16-8-4-5-9-17(16)19/h4-9,11,14-15,20H,10,12-13H2,1-3H3/b7-6+/t15-/m1/s1 |
InChI Key |
ZLKBAOOFLSCTRV-LQYUOIDQSA-N |
Isomeric SMILES |
C[C@@H](CCC(C)(C)O)/C=C/CN1C=CC2=CC=CC=C21 |
Canonical SMILES |
CC(CCC(C)(C)O)C=CCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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